Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Anti-Mycobacterial Applications
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with potent anti-mycobacterial activity. A study synthesized thirty-six benzo[d]thiazole-2-carboxamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated potential activity with MICs in the low μM range. The study established a quantitative structure-activity relationship using a CoMFA model, highlighting the therapeutic promise of these compounds (S. Pancholia et al., 2016).
Anticancer Activity
Another study synthesized a novel bioactive heterocycle, evaluated its antiproliferative activity, and characterized its molecular structure through various spectroscopic methods and X-ray diffraction studies. The compound showed promise in antiproliferative applications, underscoring the potential of benzo[d]thiazol derivatives in cancer research (S. Benaka Prasad et al., 2018).
Antimicrobial Activity
New pyridine derivatives incorporating the benzo[d]thiazol moiety were synthesized and screened for their antimicrobial activity. These compounds displayed variable and modest activity against selected bacterial and fungal strains, suggesting their potential as antimicrobial agents (N. Patel et al., 2011).
Synthesis and Characterization
The synthesis, structural exploration, and Hirshfeld surface analysis of a novel heterocycle were conducted, emphasizing the importance of characterizing new compounds for further pharmacological evaluation. This study demonstrates the critical role of thorough synthesis and structural characterization in the development of new therapeutic agents (Nazan Inceler et al., 2013).
Molecular Docking Studies
Molecular docking studies of benzothiazolopyridine compounds on estrogen and progesterone receptors were carried out to predict their activity against breast cancer. This research highlights the utility of computational methods in assessing the therapeutic potential of new compounds (M. Shirani et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant activity against various cancer cell lines .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes that result in its observed effects .
Biochemical Pathways
Similar compounds have been shown to have effects on various biochemical pathways, leading to their observed biological activities .
Pharmacokinetics
Similar compounds have been designed and synthesized, and their in vitro activities have been evaluated .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(13-3-4-14-16(10-13)22-11-18-14)19-7-5-12(6-8-19)15-2-1-9-21-15/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSWHLMUHYOMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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